methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate
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Overview
Description
Methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate is a chemical compound with the molecular formula C16H16ClNO4S and a molecular weight of 353.83 g/mol . This compound is known for its unique structural features, which include a sulfonyl group attached to a chlorophenyl ring and a methylphenyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methylaniline in the presence of a base, followed by the addition of methyl chloroacetate . The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(4-chlorophenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycinate
- Methyl N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycinate
Uniqueness
Methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate is unique due to its specific substitution pattern on the aromatic rings and the presence of both sulfonyl and glycine ester groups. This combination of functional groups imparts distinctive chemical reactivity and biological activity, making it valuable for various research applications .
Properties
IUPAC Name |
methyl 2-(N-(4-chlorophenyl)sulfonyl-2-methylanilino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-12-5-3-4-6-15(12)18(11-16(19)22-2)23(20,21)14-9-7-13(17)8-10-14/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRBSGVNLVYNEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)OC)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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